3H-oxazole-2-thione

Descripción general

Descripción

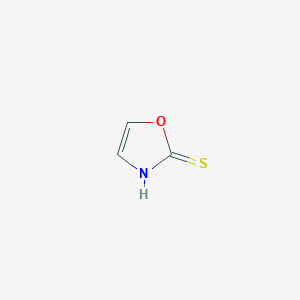

3H-oxazole-2-thione, also known as 2-mercaptooxazole, is a chemical compound with the molecular formula C3H3NOS . It has a molecular weight of 101.13 g/mol .

Synthesis Analysis

The synthesis of this compound involves the condensation of thiocyanic acid on α-hydroxycarbonyl substrates . Another method involves the solventless cyclocondensation of 2-aminothiophenol with thiourea, which results in the formation of benzo[d]oxazole-2-thiol, a tautomeric form of this compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom . The compound also contains a thione group, which is a sulfur analog of a carbonyl group .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with methyl 2-chloroacetate to selectively afford the S-substituted ester 2-(methoxycarbonylmethylthio)benzo[d]oxazole .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 53.4 Ų . The compound has a complexity of 99 and is canonicalized .Aplicaciones Científicas De Investigación

Antimicrobial Applications :

- Oxazole-2(3H)-thiones (OXTs) have been synthesized and evaluated for their antimicrobial properties. A study by Silva et al. (2014) explored the synthesis of these compounds and their effectiveness against fungal infections.

Structural and Thermophysical Studies :

- The structural and enthalpy properties of 3H-oxazole-2-thione compounds have been studied. Roux et al. (2010) conducted both experimental and theoretical analyses to understand these properties.

- Temprado et al. (2008) reported on the thermophysical properties of thio- and dithiocarbamates, including this compound, focusing on fusion temperatures, enthalpies, and entropies.

Synthesis and Chemical Reactions :

- An efficient protocol for synthesizing benzo[d]oxazole-2(3H)-thione derivatives was reported by Yaseen et al. (2022). This process is environmentally friendly and offers high yields.

- Silva et al. (2013) developed a method to create glycosidase inhibitors containing an oxazole-2(3H)-thione moiety.

- Pedersen & Lawesson (1974) investigated the reaction of 3-oxo esters with sulfur compounds to produce 3H-1,2-dithiole-3-thiones.

Application in Organic Chemistry and Catalysis :

- The use of oxazole-2(3H)-thione in asymmetric additions to α,β-unsaturated ketones was demonstrated by Silva et al. (2018), highlighting its role in the diversification of heterocyclic scaffolds.

- Gómez et al. (1999) focused on the coordination chemistry of oxazoline ligands, including oxazole-2(3H)-thione, for use in asymmetric syntheses.

Potential Therapeutic Applications :

- A study by Li et al. (2019) explored 3H-1,2-dithiole-3-thione for its potential in sepsis intervention, highlighting its anti-inflammatory and antioxidative properties.

Mecanismo De Acción

Target of Action

3H-Oxazole-2-thione is a chemical compound with the molecular formula C3H3NOS

Mode of Action

Oxazol-2(3h)-ones, a class of compounds to which this compound belongs, are known to play a significant role in organic synthesis and drug development . . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Oxazol-2(3H)-ones are known to play a significant role in organic synthesis and drug development

Safety and Hazards

Direcciones Futuras

Research on 3H-oxazole-2-thione and its derivatives is ongoing. For instance, a series of novel 1,3,4-oxadiazole-2(3H)-thione derivatives containing a 1,4-benzodioxane skeleton have been designed and synthesized as potential FabH inhibitors . These compounds could serve as valuable tools for studying the roles of FabH and other proteins in various biological processes .

Análisis Bioquímico

Biochemical Properties

It is known that oxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the 3H-Oxazole-2-thione molecule .

Cellular Effects

Some oxazole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined due to the lack of extensive research. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by factors such as temperature, pH, and the presence of other compounds .

Metabolic Pathways

It is known that oxazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3H-1,3-oxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEJZSNZYFJMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347021 | |

| Record name | 3H-1,3-oxazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32091-51-3 | |

| Record name | 3H-1,3-oxazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)

![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)

![N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2397937.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)